molecular formula C25H35N5O7 B11934061 Thalidomide-Piperazine-PEG3-NH2

Thalidomide-Piperazine-PEG3-NH2

货号: B11934061
分子量: 517.6 g/mol
InChI 键: HRAUTCNLSOQOMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Thalidomide-Piperazine-PEG3-NH2 involves the conjugation of Thalidomide, Piperazine, and PEG3-NH2. The process typically includes the following steps:

化学反应分析

Thalidomide-Piperazine-PEG3-NH2 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Scientific Research Applications

The applications of Thalidomide-Piperazine-PEG3-NH2 span several fields:

  • Chemistry : It is utilized in the synthesis of PROTACs, which are designed for targeted protein degradation.
  • Biology : The compound aids in studies related to the ubiquitin-proteasome system and protein homeostasis.
  • Medicine : It is being investigated for therapeutic applications in treating diseases such as cancer and autoimmune disorders by degrading specific pathological proteins.
  • Industry : The compound plays a role in developing new drugs and therapeutic agents, particularly those targeting difficult-to-treat conditions.

Case Study 1: Targeted Protein Degradation

Research has demonstrated that this compound can effectively degrade proteins associated with various cancers. For instance, studies have shown that PROTACs utilizing this compound can selectively target and eliminate oncoproteins that drive tumor growth, thus providing a novel approach to cancer therapy .

Case Study 2: Autoimmune Disorders

In autoimmune disease models, this compound has been explored for its ability to modulate immune responses by degrading pro-inflammatory cytokines. This application highlights its potential in treating conditions like rheumatoid arthritis and lupus erythematosus .

Case Study 3: Drug Development

The compound has been instrumental in developing new therapeutic agents that leverage the ubiquitin-proteasome system for drug discovery. By promoting the degradation of specific targets within cellular pathways, researchers are able to create more effective treatments with potentially fewer side effects compared to traditional small-molecule drugs .

作用机制

Thalidomide-Piperazine-PEG3-NH2 exerts its effects by recruiting E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular target of this compound is cereblon, a component of the E3 ubiquitin ligase complex. When this compound binds to cereblon, it facilitates the recognition and degradation of specific target proteins .

生物活性

E3 Ligase Binding

Thalidomide-Piperazine-PEG3-NH2 functions as a cereblon ligand, targeting the E3 ubiquitin ligase complex . Cereblon is a critical component of the CRL4CRBN E3 ubiquitin ligase complex, which plays a crucial role in protein ubiquitination and subsequent degradation .

PROTAC Technology Application

This compound serves as a key component in Proteolysis Targeting Chimeras (PROTACs) design. PROTACs contain two different ligands connected by a linker:

  • An E3 ubiquitin ligase ligand (in this case, the Thalidomide-based cereblon ligand)
  • A ligand for the target protein

This bifunctional design allows PROTACs to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Structural Characteristics

The compound's structure combines several important features:

  • Thalidomide-based cereblon ligand
  • Piperazine moiety
  • PEG3 linker
  • Terminal amine group (NH2)

This structural composition allows for flexibility in PROTAC design and potentially enhances cellular permeability .

Research Findings

While specific research on this compound is limited in the provided search results, studies on related compounds and PROTAC technology provide insights into its potential biological activity:

  • Selectivity Enhancement : The formation of a ternary complex (TC) between the PROTAC, E3 ligase, and target protein can impart additional selectivity beyond binary interactions. For example, the BET bromodomain degrader MZ1 showed selectivity for BRD4 degradation over BRD2 or BRD3 in HeLa cells .
  • Potency : PROTAC technology has demonstrated the ability to achieve nanomolar potencies in protein degradation. For instance, VHL-based degraders of RIPK2 and ERRα showed nanomolar cellular potencies .
  • Nuclear Protein Targeting : PROTACs utilizing CRBN ligands, such as ARV-825 and d-BET1, have shown the ability to induce potent protein knockdown in the nucleus, expanding the scope of targetable proteins .

Case Study: BET Protein Degradation

While not specific to this compound, the following table illustrates the potency of CRBN-based PROTACs in BET protein degradation:

PROTACTargetE3 LigaseCellular Potency
ARV-825BRD4CRBNEfficient degradation of BRD2, BRD3, BRD4
dBET1BRD4CRBNEfficient degradation of BRD2, BRD3, BRD4
MZ1BRD4VHLSelective for BRD4 over BRD2, BRD3

This case study demonstrates the potential of CRBN-based PROTACs, like those utilizing this compound, to achieve potent and potentially selective protein degradation .

属性

分子式

C25H35N5O7

分子量

517.6 g/mol

IUPAC 名称

5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32)

InChI 键

HRAUTCNLSOQOMJ-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。